molecular formula C6H6N2O3 B2979639 1-(Prop-2-en-1-yl)imidazolidine-2,4,5-trione CAS No. 746608-55-9

1-(Prop-2-en-1-yl)imidazolidine-2,4,5-trione

Katalognummer: B2979639
CAS-Nummer: 746608-55-9
Molekulargewicht: 154.125
InChI-Schlüssel: SKHLVUPSTBNLMM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Prop-2-en-1-yl)imidazolidine-2,4,5-trione (CID 2110938) is a high-value heterocyclic compound with the molecular formula C6H6N2O3, supplied for advanced pharmaceutical and biochemical research . This compound features an imidazolidine-2,4,5-trione core, a scaffold recognized in medicinal chemistry as a stabilized urea isostere with significant potential in enzyme inhibition studies . Researchers are investigating this and related trione structures as potent inhibitors of key enzymes. Similar analogs have demonstrated nanomolar to micromolar inhibitory activity against soluble Epoxide Hydrolase (sEH), a target for inflammatory, cardiovascular, and neurological diseases . Furthermore, structurally complex imidazolidine-2,4,5-triones derived from benzothiazoles have been developed as highly active inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), showing significantly higher efficacy than the standard drug rivastigmine in vitro, positioning them as promising candidates for research in neurodegenerative disorders such as Alzheimer's disease . The molecule's properties, including its predicted partition coefficient (log P), are critical for understanding its ability to cross biological membranes like the blood-brain barrier for direct inhibition of central nervous system targets . The compound is presented as a powder for research convenience. This product is intended for laboratory research purposes only and is not classified as a drug or approved for any diagnostic, therapeutic, or human use.

Eigenschaften

IUPAC Name

1-prop-2-enylimidazolidine-2,4,5-trione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O3/c1-2-3-8-5(10)4(9)7-6(8)11/h2H,1,3H2,(H,7,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKHLVUPSTBNLMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=O)C(=O)NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Wissenschaftliche Forschungsanwendungen

Based on the search results, here's what is known about the applications of compounds related to "1-(Prop-2-en-1-yl)imidazolidine-2,4,5-trione":

Scientific Research Applications
While "this compound" is specifically mentioned as a product available from Sigma-Aldrich , the provided search results describe the broader applications of imidazolidine-2,4,5-trione derivatives and related compounds in scientific research:

  • Enzyme Inhibition:
    • Substituted imidazolidine-2,4,5-triones have been investigated for their potential as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) .
    • Inhibition of AChE and BChE is relevant to the treatment of Alzheimer's disease (AD), as it can increase acetylcholine levels in cholinergic synapses .
    • Some compounds in this class have shown higher inhibitory activity against acetylcholinesterase than the standard drug rivastigmine . For example, 1-(4-isopropylphenyl)-3-[( R)-1-(6-fluorobenzo[d]thiazol-2-yl)ethyl]imidazolidine-2,4,5-trione (3d) displayed high inhibitory activity (IC50 = 1.66 μmol/L) .
  • Antimicrobial Applications: The 2-substituted-1,3-benzothiazole scaffold, which can be incorporated with imidazolidine-2,4,5-trione moieties, is essential for some antimicrobial compounds .
  • Anticancer Activity:
    • 2-((5-(3-(2-Fluorophenyl)acryloyl)-4-methylthiazol-2-yl)amino)isoindoline-1,3-dione, a related compound, displayed antimitotic activity against tested human tumor cells .
    • This compound exhibited an average cell growth inhibition rate of 12.53% .
  • Antitubercular Agents: Imidazopyridine derivatives have been explored as antitubercular agents . Several compounds were identified as potent analogues against Mycobacterium tuberculosis .
  • Antiviral Properties: Imidazopyridine derivatives have exhibited antiviral properties .

Tables:

CompoundActivity/Application
Substituted Imidazolidine-2,4,5-trionesAcetylcholinesterase and butyrylcholinesterase inhibitors
1-(4-isopropylphenyl)-3-[( R)-1-(6-fluorobenzo[d]thiazol-2-yl)ethyl]imidazolidine-2,4,5-trioneHigh inhibitory activity against acetylcholinesterase (IC50 = 1.66 μmol/L)
2-((5-(3-(2-Fluorophenyl)acryloyl)-4-methylthiazol-2-yl)amino)isoindoline-1,3-dioneAntimitotic activity against human tumor cells
Imidazopyridine derivativesAntitubercular agents

Case Studies:
The search results include in vitro studies and some in silico analysis, but do not contain fully developed case studies. For example, the study of substituted benzothiazoles containing an imidazolidine-2,4,5-trione moiety includes the determination of the molecular structure by X-ray diffraction, lipophilicity measurements, and in vitro inhibitory activity assays . Another study includes the synthesis of ( E)-2-phenyl-N-(thiophen-2-ylmethylene)imidazo[1,2-a]pyrimidin-3-amine and spectral characterizations .

Further Research
To expand on these findings, additional research could explore:

  • Specific Applications of this compound: Conducting experiments to determine its specific biological activities and potential applications.
  • In Vivo Studies: Performing in vivo studies to validate the efficacy and safety of these compounds in animal models.
  • Structure-Activity Relationship (SAR) Studies: Further investigating the SAR of imidazolidine-2,4,5-trione derivatives to optimize their activity and selectivity.
  • Molecular Docking Studies: Utilizing molecular docking to understand the interactions of these compounds with target enzymes and receptors .

Vergleich Mit ähnlichen Verbindungen

Key Analogues from Literature

1-(4-Isopropylphenyl)-3-[(R)-1-(6-fluorobenzo[d]thiazol-2-yl)ethyl]imidazolidine-2,4,5-trione (3d)

  • Structure : Aryl substituent (4-isopropylphenyl) at N1 and fluorinated benzothiazole at N3.
  • Synthesis : Derived from disubstituted ureas via reaction with oxalyl chloride or diethyl oxalate, followed by crystallization .
  • Relevance : Exhibits the highest butyrylcholinesterase (BChE) inhibitory activity (IC₅₀ = 1.66 μmol/L) among studied compounds .

1-(2,6-Diisopropylphenyl) Derivative (3g)

  • Structure : Bulky 2,6-diisopropylphenyl group at N1.
  • Crystallography : Single-crystal X-ray diffraction confirms a triclinic system with coexisting optical isomers .

1-Benzyl Derivative (3k)

  • Structure : Benzyl group at N1.
  • Physicochemical Properties : Melting point 193–195°C; log Kow = 3.68, indicating moderate lipophilicity .

1-(Prop-2-en-1-yl)imidazolidine-2,4,5-trione
  • Structure : Allyl group (CH₂CH=CH₂) at N1.
  • Predicted Synthesis : Likely synthesized via alkylation of imidazolidine-2,4,5-trione with allyl halides or through urea-cyclization strategies (analogous to ).

Physicochemical Properties

Compound Substituent (N1) Melting Point (°C) log Kow (Experimental) Key Features
1-(4-Isopropylphenyl)-3d 4-Isopropylphenyl 172–173 4.12 Highest BChE inhibition
1-(2,6-Diisopropylphenyl)-3g 2,6-Diisopropylphenyl 165–166 5.01 Steric hindrance; triclinic crystals
1-Benzyl-3k Benzyl 193–195 3.68 Moderate lipophilicity
1-(Prop-2-en-1-yl) Allyl Not reported Predicted ~2.5–3.0 Potential for conjugation reactions
  • Lipophilicity Trends : Aryl substituents (e.g., isopropylphenyl) increase log Kow due to hydrophobicity, whereas allyl may reduce log Kow compared to aryl groups.
  • Thermal Stability : Aryl-substituted derivatives show higher melting points (>160°C) due to π-π stacking; allyl derivatives may exhibit lower thermal stability .
Cholinesterase Inhibition
  • AChE Inhibition : Para-substituted aryl groups (e.g., 4-chlorophenyl in 3e, IC₅₀ = 13.8 μmol/L) enhance acetylcholinesterase (AChE) inhibition due to optimal electron-withdrawing effects .
  • BChE Inhibition : Branched substituents (e.g., 4-isopropylphenyl in 3d) improve BChE binding, likely through hydrophobic interactions .
  • Allyl Substituent : The allyl group’s electron-rich nature may reduce inhibitory potency compared to aryl analogues but could enhance reactivity in covalent binding scenarios.

Mechanistic Insights

  • Crystallography : X-ray studies (e.g., 3g) reveal planar imidazolidine-trione cores and substituent-dependent packing patterns .
  • Electronic Effects : Fluorine in benzothiazole derivatives enhances electron-withdrawing effects, stabilizing enzyme-inhibitor interactions .

Biologische Aktivität

1-(Prop-2-en-1-yl)imidazolidine-2,4,5-trione is a compound of significant interest due to its various biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, mechanisms, and potential applications based on recent research findings.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. It has been evaluated for its efficacy against various bacterial strains and fungi. The compound's mechanism involves disrupting microbial cell walls or inhibiting essential metabolic pathways.

Anticancer Activity

Several studies have highlighted the potential anticancer properties of this compound. For instance, it has been shown to inhibit the growth of cancer cell lines through apoptosis induction and cell cycle arrest mechanisms. The specific pathways affected include those related to apoptosis and cellular proliferation.

Enzyme Inhibition

This compound has been identified as a potent inhibitor of several enzymes, including:

  • Acetylcholinesterase (AChE) : It demonstrates significant inhibitory action on AChE with an IC₅₀ value lower than that of standard drugs like rivastigmine .
  • Butyrylcholinesterase (BuChE) : The compound also shows promise as an inhibitor of BuChE, which is relevant for treating conditions like Alzheimer's disease .

Inhibition of Pyruvate Carboxylase

Recent studies have identified this compound as a selective inhibitor of pyruvate carboxylase (PC), with IC₅₀ values ranging from 3 to 12 µM. This inhibition is significant given PC's role in gluconeogenesis and metabolic regulation .

The biological activities of this compound can be attributed to its interaction with specific molecular targets:

  • Enzyme Interaction : The compound binds to active sites on enzymes such as AChE and PC, modulating their activity and affecting downstream metabolic pathways.
  • Cellular Uptake : Studies suggest that the lipophilicity of the compound enhances its cellular permeability, facilitating its action within target cells .

Study on Enzyme Inhibition

In a study examining structure-activity relationships (SAR), various derivatives of imidazolidine triones were synthesized and tested for their inhibitory effects on cholinergic enzymes. Notably, one derivative exhibited an IC₅₀ value of 1.66 µmol/L against AChE, outperforming established inhibitors .

Anticancer Efficacy Evaluation

Another investigation assessed the anticancer potential of the compound against several cancer cell lines. Results indicated that treatment with this compound led to a significant reduction in cell viability through mechanisms involving apoptosis .

Research Findings Summary Table

Activity TypeTarget Enzyme/Cell TypeIC₅₀ ValueReference
AntimicrobialVarious bacterial strainsNot specified
AnticancerCancer cell linesNot specified
AChE InhibitionAcetylcholinesterase< 1.66 µmol/L
BuChE InhibitionButyrylcholinesteraseNot specified
PC InhibitionPyruvate Carboxylase3 - 12 µM

Q & A

Q. What are the standard synthetic routes for preparing 1-(Prop-2-en-1-yl)imidazolidine-2,4,5-trione?

The compound can be synthesized via cyclization reactions involving substituted ureas and oxalyl derivatives. For example, condensation of 1-(prop-2-en-1-yl)urea with diethyl oxalate in the presence of sodium ethoxide in ethanol yields the imidazolidine-2,4,5-trione core. Alternative routes include the reaction of oxalyl chloride with 1,3-disubstituted ureas, followed by cyclization under controlled conditions . Key parameters include maintaining anhydrous conditions and temperatures between 60–80°C to avoid side reactions. Purification typically involves recrystallization from ethanol or acetonitrile.

Q. How is the crystal structure of this compound determined experimentally?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals are grown via slow evaporation of a saturated solution in polar solvents (e.g., DMSO/water). Data collection is performed using a Bruker APEXII CCD diffractometer with Mo-Kα radiation (λ = 0.71073 Å). Structure refinement employs SHELXL, which iteratively models atomic positions, thermal parameters, and occupancy factors. The final structure is validated using R-factors (<5%) and goodness-of-fit (GOF) metrics .

Q. What spectroscopic techniques are used to characterize this compound?

  • NMR : 1^1H and 13^{13}C NMR in deuterated solvents (e.g., CDCl3_3) identify substituents and tautomeric forms. Aromatic protons appear downfield (δ 7.0–8.0 ppm), while carbonyl carbons resonate at ~160–180 ppm .
  • IR : Strong absorptions at 1720–1780 cm1^{-1} confirm C=O stretching vibrations.
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., m/z 195.05 for C6_6H7_7N2_2O3_3).

Advanced Research Questions

Q. How do substituents on the imidazolidine ring influence lipophilicity and biological activity?

Lipophilicity (logP) is critical for membrane permeability and enzyme inhibition. Electron-withdrawing groups (e.g., fluorine at position 6 of benzothiazole in derivative 3g) increase logP by 0.5–1.0 units, enhancing acetylcholinesterase inhibition (IC50_{50} < 10 µM). Conversely, bulky substituents (e.g., isopropyl) reduce activity due to steric hindrance. Quantitative Structure-Activity Relationship (QSAR) models using Molinspiration or Schrodinger Suite can predict these effects .

Q. How can computational methods guide the design of imidazolidine-2,4,5-trione derivatives as enzyme inhibitors?

Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) identify binding modes. For pyruvate carboxylase inhibition, derivatives with a para-chlorophenyl group (e.g., 23b) show strong hydrogen bonding with Arg65 and Tyr89 residues. Free energy calculations (MM-PBSA) validate binding affinities (ΔG < −30 kcal/mol) .

Q. What experimental strategies resolve contradictions in spectral data caused by tautomerism?

Tautomeric equilibria (e.g., keto-enol forms) complicate NMR interpretation. Strategies include:

  • Variable-temperature NMR (VT-NMR) to observe dynamic exchange.
  • Isotopic labeling (e.g., 15^{15}N) to track nitrogen environments.
  • X-ray crystallography to lock the dominant tautomer in the solid state .

Q. How are side reactions minimized during N-allylation of imidazolidine-2,4,5-trione?

N-Allylation with propargyl bromide often competes with O-alkylation. Key optimizations:

  • Use phase-transfer catalysts (e.g., TBAB) in biphasic conditions (water/dichloromethane).
  • Maintain pH 8–9 with K2_2CO3_3 to deprotonate the NH group selectively.
  • Monitor reaction progress via TLC (hexane/EtOAc 7:3) to isolate the desired product before dimerization occurs .

Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies?

  • By-product formation : Oxidative degradation of the allyl group at high temperatures (>100°C) generates imidazolidine-dione impurities.
  • Purification : Column chromatography on silica gel (20% EtOAc/hexane) is effective but time-consuming. Switch to preparative HPLC (C18 column, 0.1% TFA in water/acetonitrile) for >95% purity.
  • Yield optimization : Microwaves (100 W, 80°C) reduce reaction time from 24 h to 2 h, improving yields from 60% to 85% .

Data Analysis and Interpretation

Q. How to analyze enzyme inhibition kinetics using derivatives of this compound?

  • Assay design : Use Ellman’s method for acetylcholinesterase (AChE). Monitor hydrolysis of acetylthiocholine iodide at 412 nm.
  • IC50_{50} determination : Fit dose-response curves (0.1–100 µM) to a four-parameter logistic model (GraphPad Prism).
  • Mechanism : Lineweaver-Burk plots differentiate competitive (e.g., 3d with Ki_i = 2.3 µM) vs. non-competitive inhibition .

Q. How to validate crystallographic data when twinning or disorder is observed?

  • Twinning : Use the ROTAX algorithm in SHELXL to refine twin laws.
  • Disorder : Apply PART instructions to model split positions (e.g., allyl group rotation).
  • Validation tools : Check PLATON alerts and CCDC’s Mercury for geometry outliers .

Advanced Methodological Challenges

Q. What strategies improve regioselectivity in the synthesis of 1,3-disubstituted derivatives?

  • Protecting groups : Temporarily block the N1 position with Boc, then introduce substituents at N3.
  • Catalysis : Pd(PPh3_3)4_4-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for aryl substitutions.
  • Solvent effects : Polar aprotic solvents (DMF) favor N3 alkylation over N1 .

Q. How to address low solubility of imidazolidine-2,4,5-trione derivatives in biological assays?

  • Prodrug design : Introduce phosphate esters or PEGylated side chains.
  • Co-solvents : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes.
  • Nanoformulation : Encapsulate in PLGA nanoparticles (100–200 nm) for sustained release .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.